Demannose

Descripción

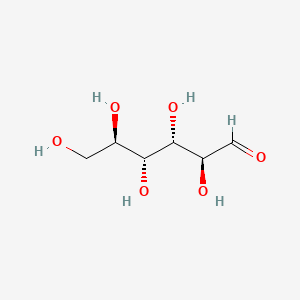

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Streptomyces sporangiiformans, Poa huecu, and other organisms with data available.

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30142-85-9 | |

| Record name | D-Mannose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30142-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5040463 | |

| Record name | D-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3458-28-4, 30142-85-9 | |

| Record name | Mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polymannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030142859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demannose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHA4727WTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Journey of D-Mannose into the Cell: A Technical Guide to Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

D-mannose (B1359870), a C-2 epimer of glucose, is a monosaccharide with burgeoning significance in therapeutic applications, ranging from the management of urinary tract infections to its potential role in modulating immune responses and cancer metabolism. Its efficacy is intrinsically linked to its entry into target cells. This in-depth technical guide delineates the core mechanisms governing the cellular uptake and transport of D-mannose. We provide a comprehensive overview of the primary transport systems, present quantitative kinetic data, detail established experimental protocols for studying its uptake, and illustrate the key signaling pathways influenced by intracellular D-mannose. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of D-mannose.

Mechanisms of D-Mannose Cellular Uptake

The transport of D-mannose across the plasma membrane is a sophisticated process mediated by two principal classes of transporter proteins: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). Additionally, evidence points towards the existence of a high-affinity transporter with a notable specificity for mannose.

Facilitated Diffusion via GLUT Transporters

The primary route for D-mannose entry into most cell types is through facilitated diffusion, a passive process driven by the concentration gradient of the sugar. This is predominantly mediated by the solute carrier family 2 (SLC2A), more commonly known as GLUT transporters. While many GLUT isoforms can transport D-mannose, the affinity is generally lower than that for glucose. This competitive interaction is a critical consideration in experimental design and therapeutic application.

Sodium-Dependent Co-transport via SGLT Transporters

In addition to facilitated diffusion, D-mannose can be actively transported into cells against its concentration gradient. This process of secondary active transport is coupled to the co-transport of sodium ions (Na+) and is mediated by members of the solute carrier family 5 (SLC5A), or SGLTs. This Na+-dependent transport is electrogenic and can be inhibited by substances like ouabain (B1677812) and dinitrophenol.[1][2] Studies have identified a Na+/D-mannose cotransport mechanism in the apical membrane of the small intestine and kidney cortex that is distinct from the well-characterized SGLT1.[3]

Putative High-Affinity Mannose Transporter

Research suggests the existence of a more specific, high-affinity mannose transporter that is not as readily competed by glucose.[4] This transporter is characterized by a lower uptake constant (Kuptake) in the micromolar range, as opposed to the millimolar range typical for glucose transport via GLUTs.[4] The definitive identification and characterization of this transporter remain an active area of investigation.

Quantitative Data on D-Mannose Transport

The efficiency of D-mannose transport is defined by the kinetic parameters of the transporters involved, primarily the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax). Inhibition constants (Ki) for various inhibitors provide further insight into the specificity of these transport systems.

Table 1: Kinetic Parameters of D-Mannose Transport

| Transporter/System | Cell Type/Tissue | Km (mM) | Vmax | Reference(s) |

| Na+/D-mannose cotransporter | Dog kidney cortex (whole) | 0.07 ± 0.01 | 4.19 ± 0.24 nmol/mg protein/min | [5] |

| Dog kidney (outer cortex) | 0.04 | 3.41 nmol/mg protein/min | [5] | |

| Dog kidney (outer medulla) | 0.06 ± 0.02 | 0.18 nmol/mg protein/min | [5] | |

| Mannose-specific transporter | Mammalian cell lines | ~0.03 - 0.07 | Sufficient for glycoprotein (B1211001) synthesis | [4] |

| GLUT1 (for 3-O-methyl-D-glucose) | Xenopus oocytes | 26.2 | 3.5 nmol/min/cell | [6] |

| SGLT4 (for α-methyl-D-glucopyranoside) | COS-7 cells | 2.6 | Not specified | [7] |

Note: Vmax values are often not explicitly stated in the literature and can vary significantly based on experimental conditions and the specific protein expression levels in the model system used.

Table 2: Inhibition Constants (Ki) for D-Mannose Transport

| Inhibitor | Transporter/System | Tissue | Ki (µM) | Inhibition Type | Reference(s) |

| Phlorizin | Na+/D-mannose cotransporter | Dog kidney BBMV | 4.45 | Noncompetitive | [5] |

| Phloretin | Na+/D-mannose cotransporter | Dog kidney BBMV | 104 | Noncompetitive | [5] |

| Mannoheptulose | Na+/D-mannose cotransporter | Dog kidney BBMV | 5600 | Competitive | [5] |

| Methyl α-D-mannoside | Na+/D-mannose cotransporter | Dog kidney BBMV | 50 | Competitive | [5] |

BBMV: Brush Border Membrane Vesicles

Experimental Protocols

The study of D-mannose uptake and transport relies on well-established experimental protocols. Below are detailed methodologies for two key assays.

Radiolabeled D-Mannose Uptake Assay in Adherent Cells

This assay is fundamental for measuring the uptake of radiolabeled D-mannose into cultured cells, allowing for the determination of transport kinetics and the effects of various inhibitors.

Materials:

-

Adherent cells cultured in 24-well plates

-

D-[3H]-mannose or D-[14C]-mannose

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Transport inhibitors (e.g., phloretin, phloridzin, cytochalasin B)

-

Unlabeled D-mannose and D-glucose

-

Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed HBSS.

-

Pre-incubation: Add 500 µL of HBSS to each well. For inhibition studies, add the desired concentration of the inhibitor and pre-incubate for 15-30 minutes at 37°C.

-

Initiation of Uptake: Start the transport assay by adding a known concentration of radiolabeled D-mannose to each well.

-

Incubation: Incubate the plates for a defined time course (e.g., 1, 5, 10, 20 minutes) at 37°C.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.

-

Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the rate of uptake and, by varying the concentration of radiolabeled D-mannose, determine the Km and Vmax values.

Vesicular Transport Assay using Brush Border Membrane Vesicles (BBMVs)

This in vitro method allows for the direct study of transport across the apical membrane of epithelial cells, isolated from intracellular metabolic processes.

Materials:

-

Fresh or frozen small intestine or kidney cortex

-

Homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4)

-

MgCl2 solution

-

Uptake buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl, 20 mM HEPES-Tris, pH 7.4)

-

Radiolabeled D-mannose

-

Nitrocellulose filters (0.45 µm pore size)

Procedure:

-

Vesicle Preparation: Homogenize the tissue in homogenization buffer. Add MgCl2 to a final concentration of 10 mM to precipitate non-brush border membranes. Centrifuge at low speed to pellet the aggregated membranes. Collect the supernatant and centrifuge at high speed to pellet the BBMVs. Resuspend the BBMV pellet in the appropriate buffer.

-

Transport Assay: Pre-load the BBMVs with an intravesicular buffer. Initiate transport by mixing a small volume of the BBMV suspension with the uptake buffer containing radiolabeled D-mannose and any inhibitors. The presence of a sodium gradient (NaCl in the uptake buffer, KCl in the intravesicular buffer) is crucial for studying Na+-dependent transport.

-

Incubation: Incubate for a defined period at room temperature or 37°C.

-

Termination: Stop the uptake by adding a large volume of ice-cold stop solution.

-

Filtration: Rapidly filter the mixture through a nitrocellulose filter to trap the vesicles. Wash the filter with additional ice-cold stop solution.

-

Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the amount of D-mannose transported into the vesicles per unit of protein over time.

Signaling Pathways Modulated by D-Mannose

Once inside the cell, D-mannose is phosphorylated to D-mannose-6-phosphate, which can then enter either glycolysis or glycosylation pathways. Beyond its metabolic fate, intracellular D-mannose can modulate key signaling cascades, particularly those involved in immune regulation and cellular metabolism.

TGF-β Signaling and Regulatory T Cell (Treg) Differentiation

D-mannose has been shown to promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[8][9] This effect is mediated through the activation of transforming growth factor-beta (TGF-β). D-mannose treatment enhances TGF-β signaling, leading to increased expression of the transcription factor Foxp3, a master regulator of Treg development.[8] The mechanism involves the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) production, which collectively lead to the activation of latent TGF-β.[8][9]

PI3K/Akt/mTOR Pathway and Lipid Metabolism

D-mannose has been demonstrated to regulate lipid metabolism in hepatocytes, offering a potential therapeutic avenue for conditions such as alcoholic liver disease.[2][10] This regulation is achieved through the modulation of the PI3K/Akt/mTOR signaling pathway. In the context of alcohol-induced steatosis, D-mannose supplementation has been shown to downregulate the expression of PI3K and the phosphorylation of Akt and mTOR.[10] This leads to a rescue of fatty acid oxidation gene expression (e.g., PPARα, ACOX1, CPT1) and a reduction in the expression of lipogenic genes (e.g., SREBP1c, ACC1, FASN).[2]

Conclusion

The cellular uptake of D-mannose is a multifaceted process involving both facilitated diffusion and active transport mechanisms, with evidence suggesting the presence of a dedicated high-affinity transporter. Understanding the kinetics and regulation of these transport systems is paramount for the effective design of D-mannose-based therapeutics. Furthermore, the ability of intracellular D-mannose to modulate critical signaling pathways, such as TGF-β and PI3K/Akt/mTOR, highlights its potential to influence a wide array of physiological and pathological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic promise of this intriguing monosaccharide. Future investigations aimed at the definitive identification of the high-affinity mannose transporter and a deeper elucidation of its downstream signaling effects will undoubtedly pave the way for novel clinical applications.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-mannose transport and metabolism in isolated enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of Na+/D-mannose cotransport in dog kidney: comparison with Na+/D-glucose cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

The Crossroads of D-Mannose Metabolism in Mammalian Cells: A Technical Guide for Researchers

Abstract

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian physiology, extending beyond its role as a simple energy substrate. Its metabolic fate is intricately woven into cellular homeostasis, primarily intersecting with glycolysis and the essential pathways of protein glycosylation.[1] Recent investigations have further illuminated its influence on significant signaling cascades, revealing its potential as a modulator of immune responses and cancer metabolism.[1] This technical guide provides a comprehensive analysis of the D-mannose metabolic pathway in mammalian cells, offering a detailed exploration of its core enzymatic steps, quantitative metabolic data, and established experimental methodologies for its study. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of D-mannose metabolism and its therapeutic potential.

Core Metabolic Pathways of D-Mannose

The metabolic journey of D-mannose in mammalian cells commences with its transport across the plasma membrane, a process primarily facilitated by glucose transporters (GLUTs).[1] Once intracellular, D-mannose is directed towards two principal metabolic fates: catabolism via glycolysis or utilization in the biosynthesis of glycoconjugates through glycosylation pathways.[1] The commitment of D-mannose to either pathway is orchestrated by a series of enzymatic reactions.

Phosphorylation: The Gateway to Mannose Metabolism

Upon cellular entry, D-mannose undergoes phosphorylation to D-mannose-6-phosphate (M6P) by the enzyme hexokinase (HK) , the same enzyme responsible for the initial phosphorylation of glucose.[1][2] This irreversible step effectively traps mannose within the cell and primes it for subsequent metabolic conversions.

Isomerization for Glycolysis

The majority of intracellular M6P, estimated to be between 95-98%, is isomerized to fructose-6-phosphate (B1210287) (F6P) by phosphomannose isomerase (MPI) , also known as mannose-6-phosphate (B13060355) isomerase (PMI).[3][4][5] F6P is a key intermediate in the glycolytic pathway; thus, this reaction allows mammalian cells to utilize D-mannose as an energy source.[1][2]

The Glycosylation Branch: Synthesis of Activated Mannose Donors

A smaller but vital fraction of M6P is channeled into the glycosylation pathway, where it serves as the precursor for activated mannose donors essential for the synthesis of N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors.[1]

-

Conversion to Mannose-1-Phosphate: Phosphomannomutase (PMM) , predominantly the PMM2 isoform, catalyzes the conversion of M6P to D-mannose-1-phosphate (M1P).[1] This reversible isomerization is a critical control point for entry into the glycosylation pathway.[1]

-

Activation to GDP-Mannose: M1P is subsequently activated to guanosine (B1672433) diphosphate-mannose (GDP-mannose) by GDP-mannose pyrophosphorylase (GMPP) .[1] This reaction consumes guanosine triphosphate (GTP) and produces a primary mannose donor for various glycosylation reactions.[1]

-

Synthesis of Dolichol-Phosphate-Mannose: GDP-mannose also serves as the precursor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man), a lipid-linked mannose donor.[1] This reaction is catalyzed by dolichol-phosphate mannosyltransferase (DPM) and is crucial for specific mannosylation events in the endoplasmic reticulum during N-glycan and GPI anchor biosynthesis.[1]

Quantitative Data on D-Mannose Metabolism

Table 1: Kinetic Parameters of Key Enzymes in D-Mannose Metabolism

| Enzyme | Substrate | K_m_ | V_max_ | Mammalian Source | Reference |

| Hexokinase (HK) | D-Mannose | ~30-70 µM (K_uptake_ for transporter) | Not specified | Human fibroblasts | [1][6] |

| Phosphomannose Isomerase (MPI) | Mannose-6-Phosphate | ~0.15 mM | 7.78 µmol/(min·mg) | Not specified | [7] |

| Phosphomannomutase 2 (PMM2) | Mannose-6-Phosphate | ~4-10 µM | Not specified | Human | [1] |

| GDP-Mannose Pyrophosphorylase (GMPP) | Mannose-1-Phosphate | ~30-50 µM | Not specified | Porcine | [1] |

| Dolichol-Phosphate Mannosyltransferase (DPM) | GDP-Mannose | ~1-5 µM | Not specified | Rat liver | [1] |

Table 2: Representative Metabolite Concentrations and Metabolic Flux

| Metabolite/Parameter | Concentration/Flux | Cell/Tissue Type | Reference |

| Plasma D-Mannose | 50-100 µM | Human | [3] |

| Intracellular Mannose-6-Phosphate | Varies with mannose supply | Various | [8] |

| Flux to Glycosylation | ~2% of intracellular mannose | Mammalian cells | [3] |

| Flux to Glycolysis | ~95-98% of intracellular mannose | Mammalian cells | [3] |

| Mannose Contribution to N-glycans (Normal Fibroblasts) | 25-30% from exogenous mannose | Human fibroblasts | [9][10] |

| Mannose Contribution to N-glycans (MPI-deficient Fibroblasts) | 80% from exogenous mannose | Human fibroblasts | [9][10] |

Intersecting Signaling Pathways

D-mannose metabolism does not occur in isolation and has been shown to influence key cellular signaling pathways.

TGF-β Signaling and Immune Regulation

D-mannose can promote the differentiation of regulatory T cells (Tregs) by enhancing transforming growth factor-beta (TGF-β) signaling.[1] This is achieved through the activation of latent TGF-β, a process that is mediated by an increase in reactive oxygen species (ROS) and the upregulation of integrin αvβ8.[1]

HIF-1α Mediated Metabolic Reprogramming in Cancer

In the context of cancer, particularly in clear cell renal cell carcinoma, D-mannose has been shown to suppress tumor metabolic reprogramming by targeting hypoxia-inducible factor 1-alpha (HIF-1α).[11] D-mannose administration can lead to a reduction in glucose uptake, NADPH, and lactate (B86563) production by inhibiting the expression of HIF-1α downstream targets such as GLUT1, LDHA, and PDK1.[11]

Experimental Protocols

A variety of experimental techniques are employed to investigate D-mannose metabolism. Below are detailed protocols for key methodologies.

Metabolic Flux Analysis using Stable Isotope Tracing

Metabolic flux analysis (MFA) with stable isotope tracers is a powerful technique to quantify the flow of metabolites through a pathway. D-Mannose labeled with stable isotopes (e.g., D-Mannose-d-4 or D-Mannose-¹³C₁) is introduced to cells, and the incorporation of the isotopic label into downstream metabolites is measured by mass spectrometry.[8][12][13]

Protocol: Metabolic Labeling with D-Mannose-d-4 and LC-MS/MS Analysis [8][12]

-

Cell Culture and Labeling:

-

Seed mammalian cells in multi-well plates and culture to 70-80% confluency.

-

Prepare labeling medium by replacing standard D-mannose with D-Mannose-d-4 at the desired concentration (e.g., 1 mM).

-

Aspirate the standard growth medium, wash cells twice with pre-warmed sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed D-Mannose-d-4 labeling medium and incubate for a specified time (e.g., 24 hours) under standard culture conditions.

-

-

Metabolite Extraction:

-

To quench metabolic activity, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (B129727) to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation and LC-MS/MS Analysis:

-

Dry the metabolite extracts using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

-

Analyze the samples using an LC-MS/MS system optimized for the separation and detection of sugar phosphates.

-

Monitor the mass transitions specific to the deuterated and non-deuterated forms of the metabolites of interest.

-

Analysis of Protein N-Glycosylation

To investigate the incorporation of mannose into glycoproteins, N-linked glycans can be enzymatically released, labeled, and analyzed by chromatography.

Protocol: N-Glycan Release and Analysis by HILIC-UPLC [14]

-

Protein Extraction and Quantification:

-

Lyse cells and extract total protein.

-

Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

-

N-Glycan Release:

-

Denature a known amount of protein (e.g., 50 µg) by heating.

-

Treat the denatured protein with PNGase F to enzymatically release N-linked glycans.

-

-

Glycan Labeling and Purification:

-

Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.

-

Purify the labeled glycans using a solid-phase extraction (SPE) method.

-

-

HILIC-UPLC Analysis:

-

Separate the labeled N-glycans using hydrophilic interaction liquid chromatography (HILIC) on a UPLC system equipped with a fluorescence detector.

-

Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) to elute the glycans.

-

Integrate the chromatographic peaks to determine the relative abundance of different glycan structures.

-

Conclusion

The metabolic pathways of D-mannose are at a critical juncture between energy metabolism and the intricate processes of glycosylation.[1] Understanding the quantitative aspects of these pathways and the signaling networks they influence is paramount for leveraging D-mannose as a therapeutic agent.[1] This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of D-mannose metabolism in mammalian cells. Further research into the precise regulation of these pathways will undoubtedly uncover new opportunities for therapeutic intervention in a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymes of mannose metabolism in murine and human lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 5. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

The Central Role of D-Mannose in Protein N-Glycosylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast array of proteins in eukaryotic cells. At the heart of this intricate process lies D-mannose, a C-2 epimer of glucose. This monosaccharide is not merely a structural component but a critical substrate that fuels the assembly of the dolichol-linked oligosaccharide (LLO) precursor, the glycan donor for N-glycosylation in the endoplasmic reticulum (ER). Dysregulation of D-mannose metabolism and its incorporation into glycans can lead to severe, multi-systemic diseases known as Congenital Disorders of Glycosylation (CDG). This technical guide provides a comprehensive overview of the pivotal role of D-mannose in protein N-glycosylation, detailing its metabolic pathways, the associated enzymatic machinery, and its clinical relevance.

The Metabolic Journey of D-Mannose for N-Glycosylation

While cells can synthesize D-mannose from glucose, the direct uptake of extracellular mannose is a crucial pathway for ensuring an adequate supply for glycosylation.[1] Once inside the cell, D-mannose is rapidly phosphorylated and directed towards the synthesis of two key activated sugar donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man).[2]

The metabolic pathway can be summarized in the following key steps:

-

Cellular Uptake: D-mannose enters the cell via facilitated diffusion through hexose (B10828440) transporters of the SLC2A family (GLUTs).[1]

-

Phosphorylation: Upon entry, Hexokinase (HK) phosphorylates D-mannose to yield mannose-6-phosphate (B13060355) (Man-6-P).[1]

-

Isomerization: Phosphomannomutase 2 (PMM2) catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[3]

-

Activation to GDP-Mannose: GDP-mannose pyrophosphorylase (GMPP) activates mannose-1-phosphate by reacting it with GTP to form GDP-mannose.[4] GDP-mannose is the primary donor for the initial mannose residues in LLO synthesis.

-

Formation of Dolichol-Phosphate-Mannose: Dolichol-phosphate-mannose (Dol-P-Man) synthase utilizes GDP-mannose and dolichol-phosphate to generate Dol-P-Man.[5] Dol-P-Man serves as the mannose donor for the elongation of the LLO in the ER lumen.

Role in Dolichol-Linked Oligosaccharide (LLO) Synthesis

The synthesis of the LLO precursor (Glc₃Man₉GlcNAc₂) is a sequential process that occurs on the ER membrane. D-mannose, in its activated forms, is essential for the construction of the mannose branches of this precursor.

-

Cytosolic Phase: The assembly begins on the cytosolic face of the ER with the addition of two N-acetylglucosamine (GlcNAc) residues and five mannose residues to dolichol phosphate. These initial five mannose units are directly transferred from GDP-mannose.[6]

-

Flipping to the ER Lumen: The resulting Man₅GlcNAc₂-PP-dolichol intermediate is then flipped across the ER membrane into the lumen.[7]

-

Lumenal Phase: Within the ER lumen, the LLO is further elongated by the addition of four more mannose residues and three glucose residues. The mannose residues in this phase are donated by Dol-P-Man.[7]

-

Transfer to Protein: The completed Glc₃Man₉GlcNAc₂ oligosaccharide is transferred en bloc from the dolichol carrier to a nascent polypeptide chain at a specific asparagine residue within the Asn-X-Ser/Thr consensus sequence. This reaction is catalyzed by the oligosaccharyltransferase (OST) complex.[8]

Role in Protein Quality Control: The Calnexin/Calreticulin Cycle

Once transferred to the polypeptide, the N-glycan, with its specific arrangement of mannose and glucose residues, plays a crucial role in the ER quality control system, ensuring that only correctly folded proteins are trafficked to the Golgi apparatus. This process is known as the Calnexin/Calreticulin cycle.

-

Glucose Trimming: Immediately after transfer to the protein, two of the three terminal glucose residues are removed by glucosidases I and II.

-

Chaperone Binding: The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones, Calnexin (an integral membrane protein) and Calreticulin (a soluble ER luminal protein).[2][9] These chaperones, along with the thiol oxidoreductase ERp57, assist in the proper folding of the glycoprotein and prevent its aggregation.

-

Release and Folding Assessment: Glucosidase II removes the final glucose residue, releasing the glycoprotein from Calnexin/Calreticulin.[2] The folding status of the protein is then assessed.

-

Reglucosylation of Misfolded Proteins: If the glycoprotein is not yet properly folded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which acts as a folding sensor. UGGT adds a glucose residue back to the N-glycan, allowing it to re-enter the Calnexin/Calreticulin cycle for another attempt at folding.[2]

-

ER-Associated Degradation (ERAD): Proteins that repeatedly fail to fold correctly are eventually targeted for degradation via the ERAD pathway. This often involves the trimming of specific mannose residues by ER mannosidases, which signals for retrotranslocation to the cytosol and degradation by the proteasome.

Congenital Disorders of Glycosylation (CDG)

Defects in the genes encoding enzymes of the N-glycosylation pathway lead to a group of rare, inherited metabolic disorders known as Congenital Disorders of Glycosylation (CDG). Several types of CDG are directly related to impaired D-mannose metabolism.

-

PMM2-CDG (CDG-Ia): This is the most common type of CDG and is caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity.[3] The reduced conversion of mannose-6-phosphate to mannose-1-phosphate results in a shortage of GDP-mannose and, consequently, incomplete LLO synthesis.

-

MPI-CDG (CDG-Ib): This disorder results from mutations in the MPI gene, which encodes mannose-6-phosphate isomerase. This enzyme catalyzes the interconversion of fructose-6-phosphate and mannose-6-phosphate. A deficiency in MPI disrupts the synthesis of mannose-6-phosphate from glucose. Oral D-mannose supplementation can bypass this metabolic block and is an effective therapy for MPI-CDG.[1]

Quantitative Data

The efficiency of N-glycosylation is dependent on the kinetic properties of the enzymes involved in D-mannose metabolism and the intracellular concentrations of key metabolites.

Table 1: Kinetic Parameters of Key Human Enzymes in D-Mannose Metabolism

| Enzyme | Gene | Substrate | K_m_ | V_max_ | Notes |

| Hexokinase-1 | HK1 | D-Mannose | ~0.13 mM | - | Displays high affinity for mannose.[10] |

| Phosphomannomutase 2 | PMM2 | Mannose-1-Phosphate | - | - | Converts Man-1-P ~20x more rapidly than Glc-1-P.[11] |

| Mannose-6-Phosphate Isomerase | MPI | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Catalyzes the reversible interconversion of Man-6-P and Fru-6-P. |

| GDP-Mannose Pyrophosphorylase B | GMPPB | Mannose-1-Phosphate, GTP | - | - | Catalyzes the formation of GDP-mannose.[4] |

| Dolichol-Phosphate Mannosyltransferase | DPM1/2/3 | GDP-Mannose, Dol-P | ~240 nM | - | Km for GDP-mannose is comparable to that of rat liver DPM synthase.[12] |

Table 2: Physiological Concentrations and Metabolic Flux of D-Mannose

| Parameter | Value | Tissue/System | Notes |

| Plasma D-Mannose | ~50-100 µM | Human Plasma | Primarily derived from N-glycan processing and diet.[1] |

| Mannose Uptake (Specific Transporter) | K_uptake_ ~30-70 µM | Mammalian Cell Lines | A high-affinity transporter that is not efficiently competed by glucose. |

| Mannose Flux to Glycosylation | ~2% | Mammalian Cells | The remaining ~98% is directed to glycolysis via MPI. |

| Mannose Contribution to N-Glycans | Up to 75% | Human Hepatoma Cells | Under physiological conditions, exogenous mannose is preferred over glucose-derived mannose. |

| PMM2 Activity (Controls) | 0.34 - 2.58 nmol/min/mg | Human Lymphocytes | Activity is significantly lower in PMM2-CDG patients. |

| MPI Activity (Controls) | 7 - 20 nmol/min/mg protein | Human Leukocytes | Activity does not vary significantly with age or gender. |

Experimental Protocols

Metabolic Labeling with [2-³H]-Mannose

This protocol allows for the tracking of D-mannose incorporation into glycoproteins.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

[2-³H]-Mannose

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody for immunoprecipitation of the glycoprotein of interest

-

Protein A/G agarose (B213101) beads

-

PNGase F or Endo H

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Grow cells to the desired confluency in a culture dish.

-

Pulse Labeling:

-

Wash the cells with glucose-free medium.

-

Add glucose-free medium containing a known concentration of [2-³H]-Mannose (e.g., 20-100 µCi/mL).

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for uptake and incorporation.

-

-

Chase (Optional):

-

Remove the labeling medium.

-

Add complete medium containing an excess of unlabeled mannose.

-

Incubate for various time points to follow the processing of the labeled glycoproteins.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody against the glycoprotein of interest.

-

Add Protein A/G agarose beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Glycan Release:

-

Resuspend the beads in a buffer containing PNGase F or Endo H.

-

Incubate to release the N-linked glycans.

-

-

Quantification:

-

Separate the released glycans from the protein and beads.

-

Measure the radioactivity of the glycan fraction using a scintillation counter.

-

Phosphomannomutase (PMM) and Mannose-6-Phosphate Isomerase (MPI) Enzyme Assays

These coupled spectrophotometric assays measure the activity of PMM and MPI in cell lysates.

Principle: The product of the PMM or MPI reaction is channeled through a series of enzymatic reactions that ultimately lead to the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured as an increase in absorbance at 340 nm, is proportional to the enzyme activity.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Substrates: Mannose-1-phosphate (for PMM), Mannose-6-phosphate (for MPI)

-

Coupling enzymes: Phosphoglucose isomerase, Glucose-6-phosphate dehydrogenase

-

Cofactors: NADP⁺, MgCl₂

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, MgCl₂, NADP⁺, and the coupling enzymes.

-

Initiation of Reaction:

-

For PMM assay: Add the cell lysate to the reaction mixture and pre-incubate. Start the reaction by adding mannose-1-phosphate.

-

For MPI assay: Add the cell lysate to the reaction mixture and pre-incubate. Start the reaction by adding mannose-6-phosphate.

-

-

Measurement: Immediately place the reaction in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

Calculation: Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) based on the rate of NADPH formation (using the molar extinction coefficient of NADPH) and the protein concentration of the lysate.

Analysis of N-Glycans by HPLC

This protocol outlines the analysis of N-glycans released from glycoproteins.

Materials:

-

Purified glycoprotein or cell lysate

-

PNGase F

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)

-

Reagents for solid-phase extraction (SPE) cleanup

-

HPLC system with a fluorescence detector

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

N-Glycan Release: Denature the glycoprotein sample and incubate with PNGase F to release the N-glycans.

-

Fluorescent Labeling: Label the reducing end of the released glycans with a fluorescent tag like 2-AB through reductive amination.

-

Purification: Remove excess labeling reagent and other contaminants from the labeled glycans using SPE.

-

HPLC Analysis:

-

Inject the purified, labeled N-glycans onto a HILIC column.

-

Separate the glycans using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer).

-

Detect the separated glycans using a fluorescence detector.

-

-

Data Analysis: Identify and quantify the different glycan structures by comparing their retention times to a library of known standards or by using mass spectrometry for structural confirmation.

Conclusion

D-mannose is an indispensable monosaccharide for protein N-glycosylation, serving as a fundamental building block for the LLO precursor and as a key player in the ER protein quality control system. Its intricate metabolic pathway is tightly regulated, and disruptions in this pathway can have severe clinical consequences, as evidenced by the Congenital Disorders of Glycosylation. A thorough understanding of the central role of D-mannose in N-glycosylation is crucial for researchers and drug development professionals aiming to unravel the complexities of protein folding and trafficking, diagnose and treat glycosylation disorders, and develop novel therapeutic strategies targeting these essential cellular processes.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycomic Characterization of Induced Pluripotent Stem Cells Derived from a Patient Suffering from Phosphomannomutase 2 Congenital Disorder of Glycosylation (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Functions of D-Mannose: A Technical Guide for Researchers

Introduction

D-mannose (B1359870), a C-2 epimer of glucose, is a naturally occurring monosaccharide with emerging significance in cellular physiology and therapeutic applications. Beyond its fundamental role as a precursor for glycosylation, D-mannose exhibits pleiotropic effects on the immune system, cancer biology, and gut microbiota. This technical guide provides an in-depth overview of the core physiological functions of D-mannose, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this multifaceted molecule.

Core Physiological Functions of D-Mannose

D-mannose exerts its physiological effects through several key mechanisms:

-

Metabolism and Glycosylation: D-mannose is a crucial building block for the synthesis of glycoproteins and other glycoconjugates. Upon entering the cell, it is phosphorylated and can either be channeled into the glycolytic pathway or activated for incorporation into glycans. This metabolic crossroads is pivotal for normal cellular function.

-

Immune Modulation: D-mannose has demonstrated significant immunomodulatory properties, most notably its ability to promote the differentiation of regulatory T cells (Tregs).[1][2] This function is mediated through the activation of transforming growth factor-beta (TGF-β) signaling, suggesting a potential therapeutic role in autoimmune and inflammatory diseases.[1][2]

-

Anti-Cancer Effects: In the context of oncology, D-mannose has been shown to interfere with the metabolism of cancer cells and enhance the efficacy of cancer therapies. A key mechanism involves the degradation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, thereby potentiating anti-tumor immunity.[3][4]

-

Inhibition of Bacterial Adhesion: D-mannose is widely recognized for its ability to prevent urinary tract infections (UTIs) by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to urothelial cells. It competitively binds to the FimH adhesin on bacterial pili, preventing bacterial colonization.[5][6][7]

-

Modulation of Gut Microbiota: Emerging evidence suggests that D-mannose can alter the composition of the gut microbiome, which may contribute to its systemic effects on metabolism and immunity.[8][9][10]

Quantitative Data

The physiological effects of D-mannose are underpinned by specific biochemical interactions and metabolic fluxes. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in D-Mannose Metabolism

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue |

| Hexokinase I | D-Mannose | 0.07 mM | 520 (relative to Glucose) | Homarus americanus (lobster) |

| Hexokinase II | D-Mannose | 0.13 mM | - | Homarus americanus (lobster) |

| Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Not specified |

| Phosphomannomutase 1 & 2 (PMM1 & PMM2) | α-D-Mannose-1-Phosphate | - | kcat/Km ≈ 10^5 M⁻¹s⁻¹ | Human |

Table 2: Binding Affinity of E. coli FimH Adhesin to Mannose Ligands

| Ligand | Dissociation Constant (Kd) | Method |

| α-D-Mannose | 2.3 µM | Surface Plasmon Resonance (SPR) |

| α-D-Mannose | ~1.2 µM | - |

| Oligomannose-3 | 18 nM | - |

| Oligomannose-5 | 12 nM | - |

| Butyl α-D-mannose | 150 nM | - |

Table 3: Physiological Concentrations of D-Mannose

| Biological Fluid | Condition | Concentration Range |

| Human Plasma | Healthy Individuals | 50 - 100 µM |

| Human Urine | Healthy Individuals | 8 - 700 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological functions of D-mannose.

Protocol 1: In Vitro Differentiation of Regulatory T cells (Tregs)

This protocol is adapted from studies demonstrating the induction of Tregs by D-mannose.[1][11]

Objective: To assess the effect of D-mannose on the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.

Materials:

-

Naive CD4+ T cells (isolated from spleen and peripheral lymph nodes of mice)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

D-mannose solution (sterile-filtered)

-

Recombinant human TGF-β1 (optional, as a positive control)

-

Flow cytometry staining buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry: anti-CD4, anti-CD25, anti-Foxp3

-

Foxp3/Transcription Factor Staining Buffer Set

Procedure:

-

Plate Coating: Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in sterile PBS. Incubate at 4°C overnight.

-

Cell Seeding: Wash the coated plate with sterile PBS. Seed naive CD4+ T cells at a density of 1 x 10^6 cells/well in 500 µL of complete RPMI-1640 medium.

-

Treatment: Add D-mannose to the desired final concentration (e.g., 25 mM). Include a vehicle control (medium only) and a positive control (e.g., 5 ng/mL TGF-β1).

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.

-

Staining for Flow Cytometry:

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Perform surface staining with anti-CD4 and anti-CD25 antibodies.

-

Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

-

Perform intracellular staining with an anti-Foxp3 antibody.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of D-mannose on the viability and proliferation of cancer cells.[12][13][14]

Objective: To determine the cytotoxic or cytostatic effects of D-mannose on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

D-mannose solution (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of D-mannose. Include a vehicle control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Assessment of D-mannose on Gut Microbiota Composition in Mice

This protocol outlines a general procedure to investigate the impact of D-mannose on the gut microbiome.[8][9][10]

Objective: To determine the changes in the composition of the gut microbiota in mice following D-mannose supplementation.

Materials:

-

Experimental mice (e.g., C57BL/6)

-

D-mannose

-

Sterile drinking water

-

Fecal sample collection tubes

-

DNA extraction kit for fecal samples

-

Primers for 16S rRNA gene amplification

-

High-throughput sequencing platform

Procedure:

-

Animal Husbandry and Treatment: House mice under standard conditions. Provide D-mannose in the drinking water at the desired concentration (e.g., 500 µ g/day per kilogram of body weight). Include a control group receiving regular drinking water.

-

Fecal Sample Collection: Collect fresh fecal samples from each mouse at baseline and at specified time points during the treatment period. Immediately freeze the samples at -80°C.

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

16S rRNA Gene Amplification and Sequencing:

-

Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.

-

Perform high-throughput sequencing of the amplicons on a suitable platform (e.g., Illumina MiSeq).

-

-

Data Analysis:

-

Process the raw sequencing data to remove low-quality reads and chimeras.

-

Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

-

Perform taxonomic classification of the OTUs.

-

Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to compare the microbial communities of the D-mannose-treated and control groups.

-

Identify specific bacterial taxa that are significantly altered by D-mannose treatment.

-

Signaling Pathways and Experimental Workflows

The physiological functions of D-mannose are mediated by its influence on specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

References

- 1. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-mannose attenuates bone loss in mice via Treg cell proliferation and gut microbiota-dependent anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mannose enhances intestinal immune barrier function and dextran sulfate sodium salt-induced colitis in mice by regulating intestinal microbiota [frontiersin.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. researchhub.com [researchhub.com]

D-mannose biosynthesis and catabolism in eukaryotic cells

An In-depth Technical Guide on D-mannose Biosynthesis and Catabolism in Eukaryotic Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in eukaryotic cells.[1][2][3] While it can be utilized for energy, its primary significance lies in its role as a fundamental building block for glycosylation, a post-translational modification essential for protein folding, stability, localization, and cell signaling.[2][3][4] Dysregulation of mannose metabolism is associated with several congenital disorders of glycosylation (CDG).[5] This guide provides a comprehensive overview of the core biosynthetic and catabolic pathways of D-mannose, the key enzymes involved, regulatory signaling cascades, and detailed experimental protocols for its study.

Core Metabolic Pathways of D-Mannose

In mammalian cells, the metabolic fate of D-mannose is centered around the intermediate D-mannose-6-phosphate (M6P), which stands at the crossroads of catabolism and anabolism.[3][5] Cells can acquire M6P through two primary routes: the de novo synthesis from glucose or the salvage pathway utilizing extracellular mannose.[6]

1. Biosynthesis and Uptake (Salvage Pathway)

-

De Novo Synthesis: The primary biosynthetic pathway involves the enzymatic conversion of D-fructose-6-phosphate (F6P), an intermediate of glycolysis, into M6P. This reversible reaction is catalyzed by phosphomannose isomerase (MPI) .[7][8] Since F6P is readily produced from glucose, this pathway links glucose metabolism directly to mannose synthesis.[2]

-

Extracellular Uptake: Eukaryotic cells can transport extracellular D-mannose across the plasma membrane, primarily via facilitated diffusion through hexose (B10828440) transporters of the SLC2A family (GLUTs).[3][5] Once inside the cell, hexokinase (HK) phosphorylates D-mannose to M6P, trapping it for subsequent metabolic processes.[3][5]

2. Catabolism (Entry into Glycolysis)

The primary catabolic fate for M6P is its conversion back to F6P by phosphomannose isomerase (MPI) .[2][3][8] F6P then directly enters the glycolytic pathway to be used for energy production.[2][3] In mammalian cells, a significant portion (95-98%) of mannose that enters the cell is catabolized via this route.[5]

3. Anabolism (The Glycosylation Branch)

A smaller, yet vital, fraction of M6P is directed towards the synthesis of activated mannose donors for glycosylation.[3] This pathway involves two key steps:

-

Phosphomannomutase (PMM) catalyzes the reversible isomerization of M6P to D-mannose-1-phosphate (M1P).[1][9]

-

GDP-mannose pyrophosphorylase (GMPP) activates M1P by reacting it with guanosine (B1672433) triphosphate (GTP) to produce GDP-D-mannose , the primary mannose donor for most glycosylation reactions.[4][10]

GDP-mannose is a crucial precursor for N-linked glycosylation, O-mannosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors.[2][5][11] It is also the substrate for the synthesis of dolichol-phosphate-mannose (Dol-P-Man) by dolichol-phosphate mannosyltransferase (DPM) , another essential mannose donor in the endoplasmic reticulum.[5]

Key Enzymes and Quantitative Data

The flow of mannose through its metabolic pathways is governed by several key enzymes. Their kinetic properties are crucial for understanding the regulation and flux of mannose metabolism.

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Km | Vmax | Organism/Cell Type |

| Phosphomannose Isomerase | MPI / PMI | 5.3.1.8 | Mannose-6-P ⇌ Fructose-6-P | 0.15 mM (for F6P) | 7.78 µmol/(min·mg) | E. coli |

| Phosphomannomutase | PMM | 5.4.2.8 | Mannose-6-P ⇌ Mannose-1-P | ~105 M-1s-1 (kcat/Km) | - | Human (PMM1/PMM2) |

| GDP-Mannose Pyrophosphorylase | GMPP | 2.7.7.13 | GTP + Mannose-1-P → GDP-Mannose + PPi | - | - | Leishmania mexicana |

| Hexokinase | HK | 2.7.1.1 | D-Mannose + ATP → Mannose-6-P + ADP | - | - | General |

Note: Kinetic data can vary significantly based on experimental conditions, organism, and enzyme isoform. The provided values are illustrative based on available literature.[12][13][14]

-

Phosphomannose Isomerase (MPI): A zinc-dependent enzyme that catalyzes the reversible isomerization of M6P and F6P.[8][15][16] It is a critical hub, channeling mannose into glycolysis for catabolism or producing M6P from glycolytic intermediates for anabolism.[8]

-

Phosphomannomutase (PMM): This enzyme, with two human isoforms (PMM1 and PMM2), catalyzes the interconversion of M6P and M1P.[12][17] While both have similar kinetic properties in vitro, PMM2's primary role is providing M1P for glycosylation.[12][17]

-

GDP-Mannose Pyrophosphorylase (GMPP): This essential enzyme catalyzes the formation of GDP-mannose, the activated sugar nucleotide required for glycosylation.[10][18] It is a key regulatory point for the commitment of mannose to anabolic pathways.[4]

Signaling Pathways Modulated by D-Mannose

Recent studies have revealed that D-mannose metabolism intersects with major cellular signaling pathways, influencing processes from immune regulation to cell growth.

1. PI3K/Akt/mTOR Pathway

D-mannose has been shown to regulate lipid metabolism and attenuate hepatic steatosis by modulating the PI3K/Akt/mTOR signaling pathway.[19][20] In hepatocytes, D-mannose supplementation can inhibit this pathway, leading to a reduction in lipogenic gene expression and an increase in fatty acid oxidation.[19][20]

2. TGF-β Signaling Pathway

D-mannose can promote the differentiation of regulatory T cells (Tregs) by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7] This immunomodulatory effect is mediated through the generation of reactive oxygen species (ROS) and the upregulation of integrins, which collectively lead to the activation of latent TGF-β.[3][7]

Experimental Protocols

Studying D-mannose metabolism requires precise techniques to trace its fate and measure enzymatic activities. Below are protocols for key experiments.

Protocol 1: Radiolabeled D-Mannose Uptake Assay

This assay measures the rate of D-mannose transport into cultured cells.

-

Principle: Cells are incubated with radiolabeled D-mannose (e.g., D-[2-³H]-mannose). After a specific time, uptake is stopped, and intracellular radioactivity is measured and normalized to protein content to determine the transport rate.[21][22]

-

Materials:

-

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. Wash cells twice with pre-warmed, glucose-free uptake buffer.[21]

-

Uptake Initiation: Remove the wash buffer and add the uptake solution containing a known concentration of radiolabeled D-mannose.[21]

-

Incubation: Incubate for a defined time course (e.g., 1, 5, 15 minutes) at 37°C.[22]

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to halt transport and remove extracellular label.[21]

-

Cell Lysis: Add lysis buffer to each well to solubilize the cells.[21]

-

Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[21]

-

Data Analysis: Use another portion of the lysate to determine the total protein concentration. Normalize the radioactivity (cpm or dpm) to the protein amount (mg) and the incubation time (min) to calculate the uptake rate (e.g., pmol/mg protein/min).[21]

-

Protocol 2: Stable Isotope Tracing of Mannose Metabolism by LC-MS/MS

This method traces the metabolic fate of mannose into downstream intermediates and glycoconjugates.

-

Principle: Cells are cultured with a stable isotope-labeled D-mannose (e.g., D-Mannose-13C-1 or D-Mannose-d-4).[6][23] After incubation, metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify the mass-shifted, labeled molecules.[6]

-

Materials:

-

Procedure:

-

Cell Labeling: Wash cells with PBS to remove unlabeled monosaccharides. Add the pre-warmed labeling medium and incubate for the desired period (e.g., 1 to 72 hours).[23]

-

Metabolite Extraction: Aspirate the labeling medium and wash cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol (B129727) and scrape the cells.[6][23]

-

Sample Preparation: Collect the cell slurry into a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube.[6]

-

Drying and Reconstitution: Dry the metabolite extracts using a SpeedVac or nitrogen evaporator. Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).[6]

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use an optimized method for the separation and detection of sugar phosphates. Monitor the mass transitions specific to the labeled and unlabeled forms of metabolites like M6P, F6P, and GDP-mannose.[6]

-

Data Analysis: Quantify the isotopic enrichment to determine the contribution of extracellular mannose to various metabolic pools and pathways.[6]

-

Protocol 3: Mannose-6-Phosphate (B13060355) Isomerase (MPI) Activity Assay

This protocol describes a colorimetric assay to measure MPI enzyme activity in cell lysates.

-

Principle: MPI converts mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P). The amount of F6P produced is then measured colorimetrically using the cysteine-carbazole-sulfuric acid method.[24][25][26]

-

Materials:

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein from the cell lysate with the reaction buffer.[24][25]

-

Initiate Reaction: Add M6P to a final concentration of ~222 µM to start the reaction.[24][25]

-

Incubation: Incubate the reaction mixture for 10-15 minutes at 37°C.[24][25]

-

Stop Reaction: Terminate the reaction by placing the tube on ice or by heat inactivation.

-

Colorimetric Detection:

-

Add the cysteine-carbazole reagent to the reaction mixture.

-

Carefully add concentrated sulfuric acid.

-

Incubate to allow color development.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantification: Create a standard curve using known concentrations of fructose. Use this curve to determine the concentration of F6P produced in the enzymatic reaction, and thereby calculate the MPI activity.

-

Conclusion

The metabolism of D-mannose is a pivotal nexus between central carbon metabolism and the complex machinery of protein glycosylation. The pathways of its biosynthesis from glucose and catabolism via glycolysis are governed by a few key enzymes, with phosphomannose isomerase playing a central role. The anabolic diversion of mannose into GDP-mannose fuels essential post-translational modifications that are fundamental to cellular health. Furthermore, the emerging role of D-mannose in modulating critical signaling pathways like PI3K/Akt/mTOR and TGF-β highlights its potential as a therapeutic agent. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of this versatile sugar.

References

- 1. benchchem.com [benchchem.com]

- 2. Mannose - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. GDP-Mannose pyrophosphorylase - Creative Enzymes [creative-enzymes.com]

- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 9. Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pathway: GDP-MANNOSE BIOSYNTHESIS FROM MANNOSE [flybase.org]

- 12. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues [ouci.dntb.gov.ua]

- 16. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Basis of the Molecular Switch between Phosphatase and Mutase Functions of Human Phosphomannomutase 1 under Ischemic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GDP-Mannose Pyrophosphorylase B (GMPPB)-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

- 20. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Mannose-6-Phosphate Isomerase Functional Status Shapes a Rearrangement in the Proteome and Degradome of Mannose-Treated Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization of a Mannose-6-Phosphate Isomerase from Bacillus amyloliquefaciens and Its Application in Fructose-6-Phosphate Production - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of D-mannose on Immune Cell Function and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannose (B1359870), a C-2 epimer of glucose, has emerged as a significant modulator of the immune system. Traditionally recognized for its role in preventing urinary tract infections, recent research has unveiled its profound impact on the function and differentiation of key immune cells. Supraphysiological concentrations of D-mannose have been shown to suppress inflammatory responses and promote regulatory phenotypes, positioning it as a molecule of interest for therapeutic development in autoimmune diseases and cancer. This technical guide provides an in-depth analysis of the current understanding of D-mannose's effects on T cells, macrophages, and dendritic cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction

D-mannose is a naturally occurring monosaccharide found in various plants and fruits. While present in human circulation at concentrations significantly lower than glucose, it plays a crucial role in protein glycosylation. The immunomodulatory properties of D-mannose are multifaceted, influencing metabolic programming, cell signaling, and differentiation pathways in immune cells. This document synthesizes the current research to provide a comprehensive technical overview for researchers and drug development professionals exploring the therapeutic potential of D-mannose.

Impact on T Cell Function and Differentiation

D-mannose has a notable impact on T cell biology, primarily by promoting the differentiation of regulatory T cells (Tregs) while suppressing effector T cell responses.[1][2][3][4]

Promotion of Regulatory T Cell (Treg) Differentiation

-

Mechanism of Action: D-mannose stimulates the differentiation of both human and mouse naïve CD4+ T cells into Foxp3+ Tregs.[1][3][4] This induction is mediated by the activation of latent transforming growth factor-beta (TGF-β).[1][2][4][5] The activation of TGF-β is dependent on two key events: the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS).[1][4][5] The rise in ROS is a consequence of a metabolic shift within the T cells, from glycolysis to increased fatty acid oxidation (FAO).[1][4][5]

-

Signaling Pathway:

Suppression of Effector T Cells

D-mannose has been observed to suppress the proliferation of naïve T cells following T cell receptor (TCR) stimulation.[4][6] This is accompanied by a decrease in the mRNA expression of cytokines associated with Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-10) lineages.[6]

Enhancement of Anti-Tumor Immunity

Recent studies indicate that D-mannose can enhance anti-tumor immunity by promoting a stem-like phenotype in T cells.[7][8] This is achieved through metabolic reprogramming and O-GlcNAcylation of β-catenin, which sustains the expression of the transcription factor TCF1, a key regulator of T cell stemness.[8]

Quantitative Data Summary

| Effect of D-Mannose on T Cells | Cell Type | Observation | Concentration/Dosage | Reference |

| Treg Induction | Mouse Naïve CD4+ T cells | Dose-dependent increase in Foxp3+ cells | 0-50 mM (in vitro) | [4][5] |

| Proliferation | Mouse Naïve CD4+ T cells | Suppression of proliferation after 48-72h | Not specified | [4][6] |

| Cytokine Expression | Mouse Naïve CD4+ T cells | Decreased mRNA levels of Ifng, Il2, Il4, Il10 | Not specified | [6] |

| Treg Induction | Human Naïve CD4+ T cells | Stimulation of Treg differentiation | Not specified | [1][4] |

Impact on Macrophage Function and Polarization

D-mannose exhibits significant anti-inflammatory effects on macrophages by suppressing pro-inflammatory pathways and modulating their polarization.

Inhibition of Pro-inflammatory Cytokine Production

-

Mechanism of Action: D-mannose can limit the production of Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages.[2][9] This is achieved by impairing glycolysis through the accumulation of mannose-6-phosphate, which in turn suppresses succinate-mediated activation of HIF-1α, a key transcription factor for Il1b expression.[9] Another proposed mechanism involves D-mannose acting as a V-ATPase inhibitor.[10] This inhibition leads to the activation of AMPK, which subsequently down-regulates the NF-κB signaling pathway, a critical driver of M1 macrophage polarization and inflammatory cytokine production.[10]

-

Signaling Pathways:

Modulation of Macrophage Polarization

D-mannose has been shown to suppress LPS-stimulated M1 macrophage polarization while not affecting IL-4 induced M2 polarization.[10] However, other studies suggest that certain mannose derivatives can modulate M1/M2 polarization via PPARγ activation, indicating a complex regulatory role.[11]

Effects on Phagocytosis and Bacterial Killing

By inhibiting V-ATPase and causing defects in lysosomal acidification, D-mannose has been shown to inhibit macrophage phagocytosis and bacterial killing capabilities.[10]

Impact on Dendritic Cell (DC) Function

The direct effects of D-mannose on dendritic cell differentiation and function are less well-defined compared to T cells and macrophages. However, the mannose receptor (MR, CD206), a C-type lectin highly expressed on immature DCs, plays a crucial role in their function.[12][13][14]

Mannose Receptor-Mediated Antigen Uptake

The mannose receptor is a key component of the DC's antigen capture machinery, mediating the endocytosis of glycosylated antigens.[14][15][16] This allows DCs to internalize and process antigens for presentation to T cells.[12][14] The interaction of ligands with the mannose receptor can influence the subsequent immune response.

Induction of Tolerogenic Phenotypes